Heptanoic anhydride
Overview
Description
Heptanoic anhydride, also known as enanthic anhydride, is an organic compound with the formula (C_{14}H_{26}O_{3}). It is derived from heptanoic acid and is commonly used in organic synthesis. The compound is characterized by its oily liquid form and is known for its reactivity in various chemical processes .
Preparation Methods
Heptanoic anhydride can be synthesized through several methods:
Dehydration of Heptanoic Acid: This involves the removal of water from two molecules of heptanoic acid. This method is less commonly used due to its inefficiency.
Reaction of Heptanoic Acid with Acid Chlorides: This method involves the reaction of heptanoic acid with acid chlorides in the presence of a base, such as pyridine.
Industrial Production: Industrially, this compound is produced by the oxidation of heptanal, which is derived from the pyrolysis of ricinoleic acid.
Chemical Reactions Analysis
Heptanoic anhydride undergoes several types of chemical reactions:
Hydrolysis: Reacts with water to form heptanoic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride
Scientific Research Applications
Heptanoic anhydride is used in various scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of esters and amides.
Pharmaceuticals: Used in the preparation of drug intermediates.
Material Science: Utilized in the modification of polymers to enhance their properties.
Mechanism of Action
The mechanism of action of heptanoic anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles, such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group .
Comparison with Similar Compounds
Heptanoic anhydride is similar to other acid anhydrides, such as acetic anhydride and benzoic anhydride. it is unique due to its longer carbon chain, which imparts different physical and chemical properties. Similar compounds include:
Acetic Anhydride: Used in the synthesis of acetylated compounds.
Benzoic Anhydride: Used in the synthesis of benzoylated compounds.
Properties
IUPAC Name |
heptanoyl heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-3-5-7-9-11-13(15)17-14(16)12-10-8-6-4-2/h3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPZDAPTZFJZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014661 | |
Record name | Heptanoic acid, 1,1'-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626-27-7 | |
Record name | Heptanoic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptanoic acid, 1,1'-anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptanoic acid, 1,1'-anhydride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptanoic acid, 1,1'-anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptanoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.946 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes heptanoic anhydride unique within the carboxylic acid anhydride family in the context of urea inclusion compounds?
A1: this compound exhibits an unusual behavior when forming urea inclusion compounds. Unlike other members in its homologous series (carboxylic acid anhydrides with different chain lengths), this compound adopts a distinct intertunnel ordering within the urea host structure. While most anhydrides align with zero offset between adjacent tunnels, this compound shows a 2.3 Å offset. This anomaly, observed at room temperature, is likely due to the this compound molecule adopting a specific conformation to achieve periodicity commensurate with the urea host. This finding highlights the challenges in predicting guest molecule behavior within urea inclusion compounds based solely on homologous series trends. []
Q2: Can this compound induce phase transitions in solid inclusion compounds?
A2: Yes, research has shown that this compound can trigger phase transitions in solid organic inclusion compounds. Specifically, in a this compound–urea inclusion compound, a phase transition was observed at around 179K upon cooling. This transition involves a rearrangement in the three-dimensional ordering of the this compound guest molecules within the urea host structure, without any noticeable change in the urea framework itself. [] This discovery marks the first reported instance of such a phase transition driven by guest molecule reordering in urea inclusion compounds.
Q3: How can this compound be used to modify Metal-Organic Frameworks (MOFs)?
A3: this compound serves as a useful post-synthetic modification agent for MOFs like IRMOF-3. By reacting with the amine groups present in IRMOF-3, this compound alters the internal surface properties and effective pore size of the MOF. This modification impacts the gas permeation characteristics of the membrane, leading to a preference for C3H8 over CO2 due to enhanced solubility of C3H8 in the presence of the introduced hydrocarbon moiety. This method highlights the potential of this compound in fine-tuning MOF properties for specific applications. []
Q4: Are there any known applications of this compound in biocatalysis?
A4: Yes, this compound has been explored in the biocatalytic acylation of (±)-3-Aryl-3-hydroxymethyl-2,3-dihydro-4H-1-benzopyran-4-ones (hydroxymethylisoflavanones). Candida antarctica lipase B, when used with this compound in tetrahydrofuran at 90°C, effectively catalyzed the acylation reaction. This specific combination of enzyme, solvent, and acylating agent proved to be the optimal protocol for this biocatalytic transformation. []
Q5: How does this compound contribute to the study of structure-activity relationships in drug development?
A5: this compound plays a role in understanding structure-activity relationships for alkyl 9-nitrocamptothecin (9NC) esters, which are investigated as potential anticancer agents. Researchers synthesized a series of alkyl 9NC esters, including one using this compound (5h). These esters were then evaluated for their cytotoxic activity against human leukemia cell lines (HL-60 and U-937). The results revealed that the ester incorporating this compound (5h) showed minimal activity compared to other esters in the series, indicating the influence of the alkyl chain length on biological activity. This type of comparative study is crucial in elucidating how structural modifications, such as varying alkyl chain length, can impact a compound's efficacy. [, ]
Q6: Has this compound been explored in polymer chemistry?
A6: Yes, this compound, along with hexanoic anhydride, served as a model anhydride in studying the functionalization of poly(vinyl alcohol-co-vinyl acetate) in the solid state. Due to its lower reactivity compared to methacrylic anhydride, it allowed for better characterization of a new anhydride decarboxylation reaction occurring during the polymer modification process. This research highlights the utility of this compound as a tool for understanding reaction mechanisms in polymer chemistry. []
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